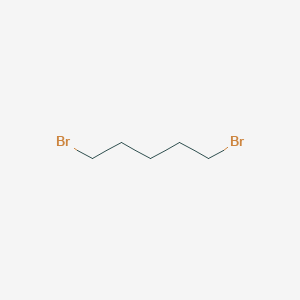

1,5-Dibromopentane

Descripción

Propiedades

IUPAC Name |

1,5-dibromopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Br2/c6-4-2-1-3-5-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBODDUNKEPPBKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049395 | |

| Record name | 1,5-Dibromopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,5-Dibromopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19285 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

111-24-0 | |

| Record name | 1,5-Dibromopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dibromopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-DIBROMOPENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 1,5-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Dibromopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dibromopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-DIBROMOPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8Q228QYS1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Dibromopentane: Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dibromopentane, also known as pentamethylene dibromide, is a valuable bifunctional alkylating agent with the chemical formula C5H10Br2.[1] This colorless to pale yellow liquid serves as a critical intermediate in a wide array of chemical syntheses.[2][3] Its utility stems from the presence of two terminal bromine atoms, which act as good leaving groups in nucleophilic substitution reactions. This reactivity makes it an indispensable building block for the formation of carbon-carbon and carbon-heteroatom bonds, particularly in the synthesis of cyclic compounds like piperidines and tetrahydropyrans, which are prevalent motifs in many pharmaceutical agents.[1][4] Furthermore, this compound finds applications in the agrochemical and materials science sectors for the creation of active ingredients and specialty polymers.[1][2]

Physical and Chemical Properties

The physical and chemical characteristics of this compound are well-documented, providing a solid foundation for its application in various experimental settings.

Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C5H10Br2 | [5][6] |

| Molecular Weight | 229.94 g/mol | [7][8] |

| Appearance | Clear, colorless to yellow-brown liquid | [3][5][9] |

| Odor | Strong, aromatic | [2][9] |

| Density | 1.688 g/mL at 25 °C | [3][7][9] |

| Melting Point | -34 °C to -39 °C | [3][5][7] |

| Boiling Point | 221-224 °C (at 760 mmHg) | [5][10] |

| 110 °C (at 15 mmHg) | [3][7] | |

| Flash Point | 79 °C (174.2 °F) - closed cup | [7] |

| Solubility | Insoluble in water.[5][11] Soluble in organic solvents like ethanol, ether, chloroform, and benzene.[2][9] | |

| Refractive Index (n20/D) | 1.512 | [7][9] |

| Vapor Density | 8 (vs air) | [5][7] |

| Vapor Pressure | 0.14 mmHg at 25 °C | [5] |

Chemical Properties of this compound

This compound is a highly reactive compound due to the two bromine atoms.[2] It readily undergoes nucleophilic substitution reactions where the bromine atoms are displaced by a variety of nucleophiles.[4] This reactivity allows for both symmetrical and asymmetrical substitution, leading to a diverse range of products.[4] It is stable at room temperature in closed containers under normal storage and handling conditions.[5] However, it is incompatible with strong bases and strong oxidizing agents.[5] When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide.[5]

Key Reactions and Experimental Protocols

The bifunctional nature of this compound makes it a versatile reagent for the synthesis of both acyclic and cyclic structures.

Nucleophilic Substitution and Cyclization Reactions

A primary application of this compound is in the synthesis of five and six-membered rings through intramolecular or intermolecular cyclization reactions.[4] The general mechanism involves the reaction with a dinucleophile or a stepwise reaction with a nucleophile to form a cyclic product.

Caption: General reaction pathways for this compound.

Experimental Protocol: Synthesis of Cyclopentane

This protocol describes the preparation of cyclopentane from this compound using a Wurtz-type reaction with a lithium amalgam.[12]

Materials:

-

This compound (23.0 g, 0.10 mole)[12]

-

Lithium amalgam[12]

-

Dioxane (solvent)[12]

-

Apparatus for reflux with stirring and an inert atmosphere[12]

Procedure:

-

The reaction is carried out in an apparatus equipped for reflux and stirring under an inert atmosphere.[12]

-

This compound is used as the starting dihaloalkane.[12]

-

The reaction is conducted in dioxane as the solvent with a lithium amalgam.[12]

-

The addition of the reactants takes place over 3 hours, followed by an additional 30 minutes of stirring.[12]

-

After the reaction, the mixture is cooled to room temperature.[12]

-

A vacuum pump is connected to the apparatus, and the bulk of the dioxane and the cyclopentane product is collected by vacuum transfer.[12]

Caption: Workflow for the synthesis of cyclopentane.

Experimental Protocol: Synthesis of this compound from Tetrahydropyran

This protocol details the synthesis of this compound via the ring-opening bromination of tetrahydropyran.[13]

Materials:

-

48% Hydrobromic acid (250 g)[13]

-

Concentrated Sulfuric acid (75 g)[13]

-

Redistilled Tetrahydropyran (21.5 g)[13]

-

Saturated sodium carbonate solution[13]

-

Anhydrous calcium chloride[13]

-

500 ml flask with reflux condenser[13]

Procedure:

-

In a 500 ml flask, combine 250 g of 48% hydrobromic acid, 75 g of concentrated sulfuric acid, and 21.5 g of redistilled tetrahydropyran.[13]

-

Gently heat the mixture to reflux for 3 hours.[13]

-

After cooling to room temperature, separate the lower layer of dibromide.[13]

-

Wash the separated layer with saturated sodium carbonate solution and then with water.[13]

-

Dry the product with anhydrous calcium chloride.[13]

-

Distill under reduced pressure, collecting the fraction at 104-106 °C (2.53 kPa) to yield this compound.[13]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectral Data Type | Key Features | References |

| ¹H NMR | Data available on spectral databases. | [8][14] |

| ¹³C NMR | Data available on spectral databases. | [15] |

| Mass Spectrometry (GC-MS) | Electron ionization mass spectrum available. | [8][16] |

| Infrared (IR) Spectroscopy | IR spectrum available for condensed phase. | [8][16] |

| Raman Spectroscopy | Data available. | [8] |

Safety Information

This compound is considered a hazardous chemical and requires careful handling.

-

Hazards: It is a combustible liquid.[7][11] It causes skin irritation and serious eye irritation.[17][18][19] It may also cause respiratory tract irritation.[5]

-

Precautionary Measures: Wear protective gloves, clothing, and eye/face protection.[17] Use in a well-ventilated area and avoid breathing vapors.[11] Keep away from heat, sparks, open flames, and hot surfaces.[11]

-

First Aid: In case of skin contact, wash with plenty of soap and water.[17] If in eyes, rinse cautiously with water for several minutes.[17] If inhaled, move the person into fresh air.[18] If ingested, seek immediate medical attention.[17]

Conclusion

This compound is a versatile and highly reactive chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its well-defined physical and chemical properties, coupled with its predictable reactivity in nucleophilic substitution and cyclization reactions, make it an essential tool for chemists. Proper handling and adherence to safety protocols are imperative when working with this compound. This guide provides a comprehensive overview to support researchers and professionals in the effective and safe utilization of this compound in their work.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound – Palchem [palchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound(111-24-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound 97 111-24-0 [sigmaaldrich.com]

- 8. This compound | C5H10Br2 | CID 8100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 111-24-0 [chemicalbook.com]

- 10. This compound [stenutz.eu]

- 11. fishersci.com [fishersci.com]

- 12. US3450782A - Process for the preparation of cyclic alkanes - Google Patents [patents.google.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. This compound | C5H10Br2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 15. This compound(111-24-0) 13C NMR spectrum [chemicalbook.com]

- 16. Pentane, 1,5-dibromo- [webbook.nist.gov]

- 17. dcfinechemicals.com [dcfinechemicals.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to 1,5-Dibromopentane (CAS: 111-24-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-dibromopentane, a versatile bifunctional alkylating agent widely employed in organic synthesis. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, key reactions, and safety protocols, with a focus on its applications in pharmaceutical and materials science research.

Core Data Presentation

A summary of the essential quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 111-24-0 | [1][2] |

| Molecular Formula | C₅H₁₀Br₂ | [3] |

| Molecular Weight | 229.94 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Density | 1.688 g/mL at 25 °C | [4] |

| Melting Point | -34 °C | [1] |

| Boiling Point | 110 °C at 15 mmHg | [1] |

| Refractive Index (n20/D) | 1.512 | [1] |

| Solubility | Insoluble in water; soluble in benzene and chloroform. | [5] |

| Flash Point | >110 °C | |

| Vapor Density | 8 (vs air) | [1] |

Spectroscopic Data:

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR | Spectral data available. |

| ¹³C NMR | Spectral data available. |

| Infrared (IR) | Spectral data available. |

| Mass Spectrometry (MS) | Major fragments observed. |

Synthesis of this compound

This compound can be synthesized through several established routes, most commonly from 1,5-pentanediol or via the ring-opening of tetrahydropyran.

Diagram of Synthetic Pathways

Caption: Synthetic routes to this compound.

Experimental Protocols for Synthesis

Method 1: From 1,5-Pentanediol

This protocol involves the reaction of 1,5-pentanediol with hydrobromic acid and sulfuric acid.

Materials:

-

1,5-pentanediol

-

48% Hydrobromic acid (HBr)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Octane

-

Saturated sodium carbonate solution

-

Anhydrous calcium chloride

-

Round-bottom flask, reflux condenser, Dean-Stark trap, separatory funnel

Procedure:

-

In a one-neck round-bottom flask, charge 1 equivalent of 1,5-pentanediol, approximately 3 equivalents of 48% aqueous HBr per hydroxyl group, and octane (in a ~7:1 v/w ratio to the diol).

-

Fit the flask with a fractionating column and a Dean-Stark trap.

-

Heat the mixture in an oil bath to 145-150 °C with rapid magnetic stirring.

-

Collect the aqueous lower layer of the initial azeotrope condensate (boiling point 89-92 °C) until about half of the theoretical amount of water has been collected.

-

Set the condenser for total reflux for several hours.

-

Re-open the system and collect the aqueous material for an additional hour.

-

After cooling to room temperature, separate the lower layer of dibromide.

-

Wash the organic layer successively with saturated sodium carbonate solution and water.

-

Dry the organic layer with anhydrous calcium chloride.

-

Purify the product by distillation under reduced pressure, collecting the fraction at 104-106 °C (2.53 kPa).

Method 2: From Tetrahydropyran

This method utilizes the ring-opening bromination of tetrahydropyran.[3]

Materials:

-

Tetrahydropyran (redistilled)

-

48% Hydrobromic acid (HBr)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Saturated sodium carbonate solution

-

Anhydrous calcium chloride

-

500 mL flask, reflux condenser, separatory funnel

Procedure:

-

In a 500 mL flask, add 250 g of 48% hydrobromic acid and 75 g of concentrated sulfuric acid.

-

To this mixture, add 21.5 g of redistilled tetrahydropyran.

-

Attach a reflux condenser and gently heat the mixture to reflux for 3 hours.[3]

-

After cooling to room temperature, separate the lower layer containing the this compound.[3]

-

Wash the product with saturated sodium carbonate solution and then with water.[3]

-

Dry the product over anhydrous calcium chloride.[3]

-

Distill under reduced pressure, collecting the fraction at 104-106 °C (2.53 kPa) to yield this compound.[3]

Key Reactions and Experimental Protocols

This compound is a valuable precursor in a variety of chemical transformations, most notably in the formation of Grignard reagents and in nucleophilic substitution reactions to form heterocyclic compounds or ethers.

Grignard Reagent Formation

The bifunctional nature of this compound allows for the formation of a di-Grignard reagent, a powerful tool in organic synthesis.

Caption: Workflow for Grignard reagent formation.

This protocol outlines the general procedure for preparing the di-Grignard reagent of this compound.

Materials:

-

Magnesium turnings

-

Iodine crystal (for activation)

-

This compound

-

Anhydrous diethyl ether or THF

-

Flame-dried, three-necked flask with reflux condenser, dropping funnel, and nitrogen/argon inlet

Procedure:

-

Place 1.2 equivalents of magnesium turnings in the flame-dried, three-necked flask.

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of 1 equivalent of this compound in anhydrous diethyl ether.

-

Add a small portion of the dibromide solution to the magnesium. The reaction should initiate, indicated by a color change and gentle refluxing. Gentle warming may be applied if the reaction does not start.

-

Once initiated, add the remaining dibromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

The resulting Grignard reagent can be used in subsequent synthetic steps.

Nucleophilic Substitution: Synthesis of Piperidines

This compound is a key starting material for the synthesis of piperidines through cyclization with a primary amine.

Caption: Synthesis of a piperidine derivative.

This protocol describes a general method for the synthesis of N-alkylated piperidines.

Materials:

-

This compound

-

A primary amine (e.g., aniline, benzylamine)

-

A suitable base (e.g., K₂CO₃, Et₃N)

-

A suitable solvent (e.g., DMF, acetonitrile)

-

Round-bottom flask, reflux condenser

Procedure:

-

In a round-bottom flask, dissolve the primary amine (1 equivalent) and the base (2.2 equivalents) in the chosen solvent.

-

To this solution, add this compound (1 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired N-alkylpiperidine.

Williamson Ether Synthesis

This compound can be used to synthesize bis-ethers through a double Williamson ether synthesis with an alcohol or phenol.

This protocol details the synthesis of a symmetrical diaryl ether.

Materials:

-

This compound

-

4-Bromophenol

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-dimethylformamide (DMF)

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

To a 100 mL round-bottom flask, add 4-bromophenol (1.73 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

-

Add 50 mL of DMF to the flask and stir the mixture at room temperature for 15 minutes to form the potassium phenoxide salt.

-

Add this compound (1.15 g, 5.0 mmol) dropwise to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction by TLC. Once complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic layers and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1,5-bis(4-bromophenoxy)pentane as a white solid.

General Experimental Workflow

A typical workflow for reactions involving this compound is depicted below.

Caption: A general experimental workflow.

Applications in Research and Drug Development

This compound serves as a critical building block in the synthesis of a wide array of organic molecules with potential applications in medicinal chemistry and materials science.

-

Pharmaceutical Intermediates: It is extensively used in the synthesis of heterocyclic compounds, such as piperidines and spirocyclic pyrrolidones, which are common scaffolds in many pharmaceutical agents.[4]

-

Agrochemicals: The bifunctional nature of this compound allows for the construction of complex molecules used in the development of new pesticides and herbicides.

-

Polymer Chemistry: It is employed in the synthesis of specialty polymers and dendrimers, where the pentyl chain can introduce flexibility into the polymer backbone.

-

Growth Supplement: It has been identified as a growth supplement for the tropical marine yeast Yarrowia lipolytica 3589.[5]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[6] It is also a combustible liquid.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this substance.[6]

-

Handling: Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

-

First Aid: In case of contact with skin, wash immediately with soap and plenty of water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek immediate medical attention in all cases of exposure.[6]

This technical guide is intended for informational purposes for qualified research professionals and should be used in conjunction with a comprehensive understanding of safe laboratory practices.

References

An In-depth Technical Guide to 1,5-Dibromopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-dibromopentane, a versatile bifunctional alkylating agent crucial in various fields of chemical synthesis. This document outlines its core physicochemical properties, applications in research and drug development, detailed experimental protocols, and essential safety information.

Core Properties and Chemical Formula

This compound, also known as pentamethylene dibromide, is an organobromine compound frequently utilized as a synthetic building block. Its linear five-carbon chain is terminated by two bromine atoms, making it an excellent precursor for forming heterocyclic structures and for introducing a pentylene linker between two substrates.

Chemical Formula: C₅H₁₀Br₂[1][2][3][4]

Molecular Weight: 229.94 g/mol [1][5][6][7]

The structural representation of this compound is Br(CH₂)₅Br.[4][5]

Quantitative Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound, compiled for easy reference and comparison.

| Property | Value | Citations |

| CAS Number | 111-24-0 | [1][4][5][8] |

| EC Number | 203-849-7 | [5] |

| Appearance | Colorless to pale yellow or light brown liquid | [2][6][7][8] |

| Density | 1.688 g/mL at 25 °C | [5][7][8] |

| Melting Point | -34 °C | [5][8] |

| Boiling Point | 110 °C at 15 mmHg (20 hPa) ~230 °C at atmospheric pressure | [2][5][8] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [5] |

| Refractive Index (n20/D) | 1.512 | [5][7] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, chloroform, and benzene. | [2][7] |

| Vapor Density | 8 (vs air) | [5][7] |

Applications in Research and Drug Development

Due to its bifunctional nature, this compound is a pivotal intermediate in the synthesis of a wide array of organic molecules.[3] Its terminal bromine atoms readily participate in nucleophilic substitution reactions, making it an indispensable tool for medicinal chemists and material scientists.

Key applications include:

-

Synthesis of Heterocyclic Compounds: It is widely used to construct five- and six-membered rings. For instance, reaction with primary amines yields N-substituted piperidines, and reaction with sodium sulfide produces tethydrothiopyran (thiane).[7] Piperidine scaffolds are common structural motifs in many pharmaceuticals.[3]

-

Formation of Grignard Reagents: this compound can be used to prepare the corresponding 1,5-di-Grignard reagent, a powerful tool for creating carbon-carbon bonds.[5][7]

-

Pharmaceutical Intermediates: This compound serves as a key starting material in the synthesis of various therapeutic agents.[3] Notable examples include its use in the synthesis of the opioid analgesic Dezocine and the anti-tumor agent Tamoxifen.[2][5]

-

Polymer and Dendrimer Synthesis: It is employed in the preparation of O-alkylated phloroglucinol derivatives, which form the core of certain poly(alkyl aryl ether) dendrimers.[5][7] It is also used in the production of specialty polymers to enhance properties like thermal stability.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in forming heterocyclic compounds are provided below.

Protocol 1: Synthesis of this compound from Tetrahydropyran

This protocol describes the synthesis via acid-catalyzed ring-opening bromination.

Methodology:

-

To a 500 mL round-bottom flask fitted with a reflux condenser, add 250 g of 48% hydrobromic acid and 75 g of concentrated sulfuric acid.

-

Carefully add 21.5 g of redistilled tetrahydropyran to the acid mixture.

-

Gently heat the mixture to reflux and maintain for 3 hours. The solution will typically turn brown.

-

After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

-

Separate the lower organic layer containing the crude this compound.

-

Wash the organic layer sequentially with a saturated sodium carbonate solution and then with water.

-

Dry the washed product with anhydrous calcium chloride.

-

Purify the final product by distillation under reduced pressure, collecting the fraction at 104-106 °C (at approx. 19 mmHg or 2.53 kPa). This procedure typically yields 46-47 g (80-82%) of this compound.

References

- 1. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CN103864569A - Simple preparation method for 1,4-dibromopentane - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN108046980B - Novel synthesis method of 5-bromo-1-pentene - Google Patents [patents.google.com]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Preparation of 1,5-Dibromopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Dibromopentane is a crucial bifunctional alkylating agent and a versatile building block in organic synthesis. Its ability to introduce a five-carbon chain makes it an invaluable intermediate in the production of a wide array of compounds, including pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Notably, it is a key precursor for the synthesis of six-membered heterocyclic compounds like piperidines and thianes, which are significant structural motifs in many therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the primary synthetic routes for preparing this compound, offering detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in its efficient synthesis and application.

Introduction

This compound, also known as pentamethylene dibromide, is a colorless to pale yellow liquid with the chemical formula C₅H₁₀Br₂.[5] Its utility in organic chemistry stems from the presence of two terminal bromine atoms, which can readily undergo nucleophilic substitution reactions.[5] This reactivity allows for the formation of various derivatives, including 1,5-di-Grignard reagents, N-alkylated piperidines, and spirocyclic pyrrolidones.[5][6] Its role as a synthetic intermediate is particularly significant in the development of novel drug candidates, including antibacterial and antitumor agents.[5] This guide focuses on the most prevalent and effective methods for its laboratory-scale preparation.

Synthetic Methodologies

The two most common and well-established methods for the synthesis of this compound are the substitution reaction of 1,5-pentanediol and the ring-opening of tetrahydrofuran (THF). A less common route involves the von Braun degradation of piperidine.[3]

Synthesis from 1,5-Pentanediol

The conversion of 1,5-pentanediol to this compound is a classic nucleophilic substitution reaction where the hydroxyl groups are replaced by bromine atoms. This is typically achieved using hydrobromic acid (HBr), often in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) to facilitate the protonation of the hydroxyl groups, making them better leaving groups.[3][5][7]

-

In a 500-mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 154 g (105 mL) of 48% hydrobromic acid.[7]

-

Cool the flask in an ice bath.[7]

-

Slowly add 130 g (71 mL) of concentrated sulfuric acid with continuous stirring.[7]

-

To the ice-cold solution, add 35 g (0.33 mol) of redistilled 1,5-pentanediol dropwise.[7]

-

Allow the reaction mixture to stand for 24 hours, then heat it on a steam bath for 3 hours.[7]

-

The mixture will separate into two layers. Separate the lower layer, which contains the product.[7]

-

Wash the organic layer successively with water, 10% sodium carbonate solution, and again with water.[7]

-

Dry the product over anhydrous magnesium sulfate or calcium chloride.[7][8]

-

Purify the crude this compound by fractional distillation under reduced pressure.[5]

| Reactant (Starting Material) | Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Boiling Point (°C/mmHg) | Purity (%) |

| 1,5-Pentanediol | 48% HBr, conc. H₂SO₄ | None | Room Temp -> Steam Bath | 24 (stand) + 3 (heat) | 51 | 99 / 13 | Not specified |

| 1,5-Pentanediol | 48% aq HBr | Octane/Water | 145 - 150 | 6 | 88 | Not specified | Not specified |

| 3-substituted 1,5-Pentanediols | 48% HBr, Tributylhexadecylphosphonium bromide | Not specified | Reflux | Not specified | 67-91 | Not specified | Not specified |

Table 1: Summary of quantitative data for the synthesis of this compound from 1,5-pentanediol.[3][7][8]

Synthesis from Tetrahydrofuran (THF)

The synthesis of this compound from tetrahydrofuran involves an acid-catalyzed ring-opening reaction.[7][8] Excess hydrobromic acid, typically in the presence of sulfuric acid, protonates the ether oxygen, leading to nucleophilic attack by a bromide ion and subsequent cleavage of a C-O bond. A second substitution reaction then converts the resulting hydroxyl group to a bromide.

-

In a 500-mL round-bottom flask, combine 250 g (170 mL) of 48% hydrobromic acid and 75 g (41 mL) of concentrated sulfuric acid.[7]

-

Add 21.5 g (24.4 mL, 0.25 mol) of redistilled tetrahydrofuran (boiling point 86.5-87.5 °C).[7][8]

-

Attach a reflux condenser and gently reflux the mixture for 3 hours.[7][8]

-

After cooling to room temperature, the mixture will separate into two layers. Separate the lower layer containing the dibromide.[7][8]

-

Wash the product with a saturated sodium carbonate solution and then with water.[7][8]

-

Purify by distillation under reduced pressure, collecting the fraction at 104-106 °C (2.53 kPa).[8]

| Reactant (Starting Material) | Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Boiling Point (°C/kPa) | Purity (%) |

| Tetrahydrofuran | 48% HBr, conc. H₂SO₄ | None | Reflux | 3 | 80-82 | 104-106 / 2.53 | Not specified |

Table 2: Summary of quantitative data for the synthesis of this compound from tetrahydrofuran.[7][8]

Reaction Pathways and Workflows

Visualizing the reaction mechanisms and experimental workflows can provide a clearer understanding of the synthetic processes.

Reaction Mechanisms

Caption: Synthesis of this compound from 1,5-Pentanediol.

Caption: Ring-opening of THF to form this compound.

Experimental Workflows

Caption: Experimental workflow for synthesis from 1,5-Pentanediol.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. The preparation of 3-substituted-1,5-dibromopentanes as precursors to heteracyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cas 111-24-0,this compound | lookchem [lookchem.com]

- 5. This compound | 111-24-0 | Benchchem [benchchem.com]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound , Hive Methods Discourse [chemistry.mdma.ch]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

Navigating the Safety Profile of 1,5-Dibromopentane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 1,5-Dibromopentane (CAS No. 111-24-0), a versatile building block in organic synthesis. Understanding its hazard profile is paramount for ensuring laboratory safety and designing robust experimental protocols. This document summarizes key quantitative safety data, outlines emergency procedures, and provides a logical workflow for its safe handling, from acquisition to disposal.

Core Safety & Physicochemical Data

This compound is a combustible liquid that can cause significant skin and eye irritation.[1][2] While comprehensive toxicological data is not fully available, the existing information necessitates careful handling and adherence to stringent safety protocols.[3] The following tables summarize the critical quantitative data extracted from various Safety Data Sheets (SDS).

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C5H10Br2 | [2][4] |

| Molecular Weight | 229.94 g/mol | [2][4][5] |

| Appearance | Clear, colorless to yellow or light brown liquid | [3][6][7] |

| Odor | Strong odor | [7] |

| Melting Point | -34°C | [8][9] |

| Boiling Point | 110°C at 15 mmHg; 221°C (lit.) | [8][9] |

| Density | 1.688 g/cm³ at 25°C | [6][9] |

| Flash Point | 79°C (174.2°F) - closed cup | [10] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and ether | [3][7] |

| Vapor Density | 8 (vs air) | [4][7] |

Hazard Identification and Classification

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Corrosion/Irritation, Category 2 | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation, Category 2 | GHS07 | Warning | H319: Causes serious eye irritation |

| Acute Toxicity, Oral, Category 4 | GHS07 | Warning | H302: Harmful if swallowed |

| Flammable Liquids, Category 4 | None | Warning | Combustible liquid |

Note: The GHS classification is based on Regulation (EC) No. 1272/2008 and OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2] The percentage of sources classifying the substance with H302 (Harmful if swallowed) and H335 (May cause respiratory irritation) is lower than for skin and eye irritation.[5]

Experimental Protocols: Basis of Safety Data

The data presented in Safety Data Sheets are derived from standardized experimental protocols. While the specific studies for this compound are not detailed in the provided SDSs, the hazard classifications are based on established methodologies such as:

-

Acute Dermal Irritation/Corrosion Studies: Typically conducted following OECD Guideline 404, this involves applying the substance to the skin of experimental animals and observing for signs of irritation over a set period.

-

Acute Eye Irritation/Corrosion Studies: Following OECD Guideline 405, the substance is instilled into the eyes of experimental animals to assess the potential for eye damage.

-

Flash Point Determination: Standardized methods like the Pensky-Martens closed-cup test (ASTM D93) or similar are used to determine the lowest temperature at which the liquid's vapors will ignite.

Due to the lack of specific toxicological studies cited in the available SDSs, detailed experimental protocols for this compound's toxicity are not available. The current classifications are based on existing data, computational models, and comparisons to structurally similar compounds.

Safe Handling and Emergency Workflow

A systematic approach to handling this compound is crucial to minimize risk. The following workflow diagram illustrates the key stages and necessary precautions.

Caption: Workflow for the safe handling of this compound.

Detailed Protocols for Exposure and Emergencies

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[11]

-

Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation occurs.[11][12]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[1][6]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[11][12]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11][13] A water spray can be used to cool closed containers.[11]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[6]

-

Specific Hazards: The substance is a combustible liquid.[11] Containers may explode when heated.[11] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen halides.[1][11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][11]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[6] Ensure adequate ventilation.[2] Remove all sources of ignition.[11] Avoid breathing vapors, mist, or gas.[2] Wear appropriate personal protective equipment.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

-

Methods for Cleaning Up: Absorb with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place in a suitable, closed container for disposal.[1][11]

Stability and Reactivity

-

Chemical Stability: Stable under normal storage conditions.[6][7]

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and hot surfaces.[1] Avoid contact with direct sunlight and overheating.[6]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[1][3]

-

Hazardous Decomposition Products: Under fire conditions, it may produce carbon monoxide, carbon dioxide, and hydrogen halides.[1][11]

Disposal Considerations

Waste from this compound must be treated as hazardous waste.[4] It should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[13] Do not contaminate water, foodstuffs, or sewer systems.[13] Contaminated packaging should be triple rinsed and offered for recycling or reconditioning, or punctured to prevent reuse.[13] Always comply with local, regional, and national waste disposal regulations.[1][4]

References

- 1. fishersci.com [fishersci.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. This compound(111-24-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound | C5H10Br2 | CID 8100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lobachemie.com [lobachemie.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound – Palchem [palchem.com]

- 9. 1,5-ジブロモペンタン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 1,5-ジブロモペンタン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. kscl.co.in [kscl.co.in]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. Page loading... [wap.guidechem.com]

Spectroscopic data for 1,5-Dibromopentane (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,5-Dibromopentane (CAS No. 111-24-0), a valuable building block in organic synthesis. The following sections detail its mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy characteristics. This information is crucial for reaction monitoring, quality control, and structural elucidation in research and development settings.

Mass Spectrometry

The mass spectrum of this compound provides critical information regarding its molecular weight and fragmentation pattern under electron ionization.

Table 1: Mass Spectrometry Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 228/230/232 | Low | [C5H10Br2]+• (Molecular Ion) |

| 149/151 | Moderate | [C5H10Br]+ |

| 69 | 100 | [C5H9]+ |

| 41 | High | [C3H5]+ |

The presence of two bromine atoms (isotopes 79Br and 81Br in a nearly 1:1 ratio) results in a characteristic isotopic pattern for bromine-containing fragments, notably the molecular ion peak. The base peak at m/z 69 corresponds to the loss of both bromine atoms and a hydrogen atom, forming a stable cyclopentyl cation. The fragment at m/z 149/151 arises from the loss of one bromine radical.[1]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by absorptions corresponding to the vibrations of its alkyl chain and carbon-bromine bonds.

Table 2: Infrared Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2940-2960 | Strong | C-H Stretch (Alkyl) |

| 2850-2870 | Strong | C-H Stretch (Alkyl) |

| 1440-1465 | Medium | C-H Bend (Methylene) |

| 1250-1260 | Medium | CH2 Wag |

| 640-650 | Strong | C-Br Stretch |

| 550-560 | Strong | C-Br Stretch |

The strong absorptions in the 2850-2960 cm⁻¹ region are indicative of the C-H stretching vibrations of the pentyl backbone. The prominent peaks in the lower wavenumber region, particularly around 640-650 cm⁻¹ and 550-560 cm⁻¹, are characteristic of the C-Br stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound. Due to the molecule's symmetry, the spectrum is relatively simple.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows three distinct signals corresponding to the three chemically non-equivalent sets of protons.

Table 3: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.40 | Triplet | 4H | Br-CH₂ -CH₂-CH₂- |

| ~1.90 | Quintet | 4H | -CH₂-CH₂ -CH₂-Br |

| ~1.55 | Quintet | 2H | -CH₂-CH₂ -CH₂- |

The downfield triplet at approximately 3.40 ppm is assigned to the methylene protons directly attached to the electronegative bromine atoms. The signals for the other methylene groups appear further upfield.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound displays three signals, consistent with the molecular symmetry.

Table 4: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~33.5 | C H₂-Br |

| ~32.5 | C H₂-CH₂-Br |

| ~25.5 | -CH₂-C H₂-CH₂- |

The carbon atoms directly bonded to bromine are the most deshielded and appear at the lowest field (~33.5 ppm). The central carbon atom is the most shielded and has the lowest chemical shift.[2][3]

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques for liquid samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving a small amount of the neat liquid (typically 5-25 mg) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) within a 5 mm NMR tube.[4][5] The spectrum is then acquired on an NMR spectrometer, with the residual solvent peak often used for chemical shift referencing. For quantitative analysis, an internal standard of known concentration may be added.[6][7]

Infrared (IR) Spectroscopy

For a neat liquid sample like this compound, the simplest method involves placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[8] The plates are then mounted in the spectrometer's sample holder for analysis. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the liquid is placed directly onto the ATR crystal.[9][10][11] A background spectrum of the clean, empty cell or ATR crystal is typically run first and subtracted from the sample spectrum.

Mass Spectrometry

Mass spectra are commonly obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.[12] The liquid sample is injected into the GC, where it is vaporized and separated from any impurities. The molecules then enter the ion source, where they are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13][14] The resulting ions are then separated by their mass-to-charge ratio.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like this compound.

References

- 1. This compound | C5H10Br2 | CID 8100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. depts.washington.edu [depts.washington.edu]

- 6. mdpi.com [mdpi.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. IR in the Liquid Phase and Neat Samples [websites.umich.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. agilent.com [agilent.com]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-depth Technical Guide to the Reactivity and Chemical Properties of 1,5-Dibromopentane

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Dibromopentane (CAS No: 111-24-0), also known as pentamethylene dibromide, is a valuable bifunctional alkyl halide that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring two primary bromine atoms separated by a flexible five-carbon chain, allows for a range of chemical transformations, most notably nucleophilic substitution and cyclization reactions. This guide provides a comprehensive overview of its chemical properties, reactivity, and key applications, with a focus on experimental protocols and quantitative data relevant to research and development.

Physical and Chemical Properties

This compound is a colorless to light brown or yellowish liquid at room temperature with a distinct odor.[2][3][4] It is insoluble in water but miscible with common organic solvents such as ethanol, ether, benzene, and chloroform.[2][4][5] It is stable under normal storage conditions but is incompatible with strong bases and strong oxidizing agents.[6][7]

Table 1: Physical and Chemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀Br₂ | [1][3][6] |

| Molecular Weight | 229.94 g/mol | [1][3] |

| CAS Number | 111-24-0 | [1][6] |

| Appearance | Clear, colorless to yellow-brown liquid | [2][4][6] |

| Melting Point | -34 °C | [1][8] |

| Boiling Point | 110 °C at 15 mmHg (2.0 kPa) | [1][4][8] |

| 196-198 °C at 760 mmHg | [2] | |

| Density | 1.688 g/mL at 25 °C | [1][4] |

| Refractive Index (n20/D) | 1.512 | [1][4] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [1][6] |

| Vapor Density | 8 (vs air) | [1][2] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene, chloroform | [2][4][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound and its reaction products.

Table 2: Spectroscopic Data Summary for this compound

| Technique | Key Features and Data | Source(s) |

| ¹H NMR | Spectra available from chemical suppliers and databases. | [1] |

| ¹³C NMR | Three distinct signals are expected for the three chemically non-equivalent carbons. Typical chemical shifts for alkyl halides (C-Br) are in the 25-40 ppm range, with the central carbon appearing at a higher field. | [9][10][11] |

| Mass Spectrometry (EI-MS) | The molecular ion peak exhibits a characteristic triplet pattern (M, M+2, M+4) due to the two bromine isotopes (⁷⁹Br and ⁸¹Br).[4] Common fragments include the loss of a bromine radical ([M-Br]⁺) and subsequent loss of HBr. Key fragments observed at m/z: 150, 148, 69 (base peak), 43, 42. | [1][6] |

| Infrared (IR) Spectroscopy | C-H stretching vibrations are observed around 2850-2960 cm⁻¹. The C-Br stretching vibration typically appears in the fingerprint region, around 560-650 cm⁻¹. | [1][12][13] |

Note: Detailed spectra are available for viewing in public databases such as the NIST WebBook and the Spectral Database for Organic Compounds (SDBS).[1][6][12][13]

Chemical Reactivity and Core Applications

The primary mode of reactivity for this compound stems from the two carbon-bromine bonds. The bromine atoms are excellent leaving groups, making the terminal carbons highly susceptible to nucleophilic attack, primarily via an Sₙ2 mechanism.[5][9] This bifunctionality is the key to its utility in organic synthesis.

A critical aspect of its reactivity is the potential for either single or double substitution.[5] By controlling stoichiometry and reaction conditions, one can favor mono-substitution to create asymmetrical products or double substitution to yield symmetrical products.[5]

Caption: General reactivity pathways of this compound.

Cyclization Reactions: Synthesis of 6-Membered Heterocycles

The five-carbon spacer between the two electrophilic sites makes this compound an ideal precursor for the synthesis of stable, six-membered rings. This is a powerful strategy for creating piperidines, thianes, and other heterocyclic systems that are prevalent in pharmaceuticals and liquid crystals.[4][14]

-

Piperidine Synthesis: Reaction with a primary amine (R-NH₂) leads to a double nucleophilic substitution, first forming a secondary amine which then undergoes intramolecular cyclization to yield an N-substituted piperidine.[4][9]

-

Thiane Synthesis: Similarly, reaction with a sulfide source, such as sodium sulfide (Na₂S), results in the formation of tetrahydrothiopyran, also known as thiane.[4]

Caption: Workflow for the synthesis of N-substituted piperidines.

Grignard Reagent Formation

This compound can be used to prepare a 1,5-di-Grignard reagent (BrMg(CH₂)₅MgBr) by reacting it with magnesium metal.[1][9] This difunctional organometallic reagent is a powerful synthetic intermediate, capable of reacting with two equivalents of an electrophile to construct more complex molecules.

Williamson Ether Synthesis

In the context of the Williamson ether synthesis, this compound can react with two equivalents of an alkoxide to form a symmetrical diether. More significantly, it can serve as the precursor to a diol (1,5-pentanediol), which can then undergo an intramolecular Williamson ether synthesis to form tetrahydropyran (THP), a common solvent and heterocyclic compound.[15][16]

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceuticals. A notable example is its use in preparing an intermediate for dezocine, an analgesic drug.[4][9] It is also employed in the synthesis of inhibitors of reactive oxygen species (ROS), highlighting its importance in developing cytoprotective agents.[9]

Experimental Protocols

Synthesis of this compound from 1,5-Pentanediol

This method involves the conversion of the diol to the dibromide using hydrobromic acid.

-

Reagents: 1,5-Pentanediol (1 equiv), 48% aqueous HBr (~3 equiv per -OH group), octane.[12]

-

Apparatus: Round-bottom flask, fractionating column, Dean-Stark trap, condenser, heating mantle, magnetic stirrer.

-

Procedure:

-

Charge a one-neck round-bottom flask with 1,5-pentanediol, 48% aq. HBr, and octane (approx. 7:1 v/w ratio relative to the diol).[12]

-

Fit the flask with a fractionating column and Dean-Stark trap.

-

Heat the mixture in an oil bath to 145-150 °C with vigorous magnetic stirring.[12]

-

Collect the lower aqueous layer from the azeotropic distillate (bp 89-92 °C) in the Dean-Stark trap and remove it periodically until approximately half of the theoretical amount of water has been collected.[12]

-

Set the condenser for total reflux and continue heating for several hours.

-

Resume collection of the aqueous layer for an additional hour.

-

After cooling, separate the octane phase. If bromoalkanol intermediates are present (detectable by NMR), wash the octane phase with cold 85% v/v H₂SO₄.[12]

-

Neutralize the octane solution, remove the solvent under reduced pressure, and purify the residue by Kugelrohr distillation to yield pure this compound.[12]

-

Caption: Key synthetic routes to this compound.

General Protocol for N-Substituted Piperidine Synthesis

This protocol outlines a general procedure for the cyclization reaction between this compound and a primary amine.

-

Reagents: this compound (1 equiv), primary amine (1 equiv), a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2-3 equiv), suitable solvent (e.g., DMF, Acetonitrile).

-

Procedure:

-

In a round-bottom flask, dissolve the primary amine and the base in the chosen solvent under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add this compound to the solution dropwise at room temperature.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the mixture to room temperature and filter to remove inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to isolate the N-substituted piperidine.

-

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: Combustible liquid.[7] Causes skin and serious eye irritation.[1][7] May cause respiratory tract irritation.[6] Harmful if swallowed.[7]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and appropriate protective clothing to prevent skin exposure.[6][7] Use in a well-ventilated area or with a respirator if ventilation is inadequate.[6]

-

Handling and Storage: Keep away from heat, sparks, open flames, and other sources of ignition.[6][7] Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[6][7]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[6] For eye contact, flush with plenty of water for at least 15 minutes and seek immediate medical attention.[6] If inhaled, move to fresh air.[7] If ingested, do not induce vomiting and seek immediate medical attention.[6]

References

- 1. This compound | C5H10Br2 | CID 8100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(111-24-0) IR2 [m.chemicalbook.com]

- 3. This compound(111-24-0) MS [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Pentane, 1,5-dibromo- [webbook.nist.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. 1,4-Dibromopentane(626-87-9) 1H NMR [m.chemicalbook.com]

- 9. This compound(111-24-0) 13C NMR spectrum [chemicalbook.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. compoundchem.com [compoundchem.com]

- 12. Pentane, 1,5-dibromo- [webbook.nist.gov]

- 13. Pentane, 1,5-dibromo- [webbook.nist.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

Technical Guide: Purity and Assay of 1,5-Dibromopentane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the purity and assay of 1,5-Dibromopentane (CAS No. 111-24-0), a key intermediate in organic synthesis. This document outlines typical purity specifications, common impurities, and detailed analytical methodologies for quality assessment, ensuring the reliability and reproducibility of your research and development endeavors.

Purity Specifications of Commercial this compound

This compound is commercially available from various suppliers, with purity levels typically ranging from 97% to over 98.5%. The most common analytical method for determining purity is Gas Chromatography (GC). Below is a summary of typical purity specifications from different sources.

| Supplier/Source | Purity Specification | Analytical Method |

| Sigma-Aldrich | 97% | GC |

| Thermo Scientific Chemicals | ≥97.5% | GC |

| Tokyo Chemical Industry (TCI) | >98.0% | GC |

| NINGBO INNO PHARMCHEM CO.,LTD. | >97% | GC, NMR |

| A manufacturer in China | ≥98.5% | GC |

| A typical analysis example | 99.2% | Not specified |

Potential Impurities in this compound

Impurities in this compound can arise from the synthetic route or degradation. Common synthesis methods include the bromination of 1,5-pentanediol or the ring-opening of tetrahydropyran. Based on these methods, potential impurities may include:

| Potential Impurity | Source |

| 1,5-Pentanediol | Unreacted starting material |

| Tetrahydropyran | Unreacted starting material |

| 1-Bromo-5-pentanol | Incomplete reaction by-product |

| Isomeric Dibromopentanes (e.g., 1,4-Dibromopentane) | Rearrangement during synthesis |

| 4-Methyltetrahydropyran | Impurity in the starting material |

| Solvents used in synthesis | Residual solvents (e.g., octane) |

| Water | From work-up or storage |

Analytical Methodologies for Assay and Purity Determination

Gas Chromatography (GC) is the primary method for the quantitative analysis of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and identification of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, making it ideal for both assay and impurity profiling.

Experimental Protocol: GC-MS Analysis of this compound

This protocol is adapted from a standard method for the analysis of similar alkyl halides.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 1 mL of a suitable volatile solvent, such as dichloromethane or hexane.

-

-

Instrumentation:

-

A gas chromatograph equipped with a mass spectrometer detector (GC-MS).

-

-

Chromatographic Conditions:

-

Column: DB-1ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-300.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

-

Integrate the peak areas of all detected compounds.

-

Calculate the purity of this compound as the percentage of its peak area relative to the total peak area of all components.

-

Identify impurities by comparing their mass spectra with a reference library.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used for the structural confirmation of this compound and can be used for quantitative analysis (qNMR) with an internal standard.

Experimental Protocol: ¹H NMR Analysis of this compound

-

Sample Preparation:

-

Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

-

Instrumentation:

-

A 300 MHz or higher field NMR spectrometer.

-

-

Acquisition Parameters:

-

Pulse Sequence: Standard ¹H single pulse.

-

Solvent: CDCl₃.

-

Reference: TMS at 0 ppm.

-

Temperature: 297K.

-

-

Data Analysis:

-

The ¹H NMR spectrum of pure this compound will show characteristic multiplets for the methylene protons.

-

Impurities can be identified by the presence of extraneous peaks in the spectrum. The chemical shifts of these peaks can provide structural information about the impurities.

-

Quality Control Workflow for this compound

The following diagram illustrates a typical workflow for the quality control and analysis of this compound.

An In-depth Technical Guide to the Storage and Handling of 1,5-Dibromopentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive recommendations for the safe storage and handling of 1,5-Dibromopentane, a versatile reagent in organic synthesis. Adherence to these guidelines is crucial to ensure personnel safety, maintain chemical integrity, and prevent environmental contamination.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data.

| Property | Value |

| Molecular Formula | C₅H₁₀Br₂ |

| Molecular Weight | 229.94 g/mol [1] |

| Appearance | Clear, colorless to light yellow or light brown liquid[1][2] |

| Boiling Point | 110 °C at 15 mmHg[2][3] |

| Melting Point | -34 °C[3] |

| Density | 1.688 g/mL at 25 °C[3] |

| Flash Point | 79 °C (174.2 °F) - closed cup |

| Refractive Index | n20/D 1.512 |

| Vapor Density | 8 (vs air) |

| Water Solubility | Insoluble[2] |

| Solubility | Soluble in benzene and chloroform[2] |

Storage Recommendations

Proper storage of this compound is essential to maintain its stability and prevent hazardous situations. The primary storage objective is to protect it from heat, light, and incompatible materials.

Storage Conditions

-

Location : Store in a cool, dry, and well-ventilated area.[3][4][5][6][7] The storage location should be away from direct sunlight and sources of heat or ignition.[3][4][5][6][7]

-

Temperature : Ambient temperatures are generally acceptable for storage.[6]

-

Containers : Keep containers tightly closed to prevent the escape of vapors and contamination.[3][4][5][6][7] Containers should be made of appropriate materials that are resistant to halogenated hydrocarbons. Opened containers must be carefully resealed and kept upright to prevent leakage.

-

Segregation : Store this compound separately from incompatible materials, particularly strong oxidizing agents and strong bases.[3][4] A chemical compatibility chart should be consulted for detailed segregation guidelines.

-

Flammability : Although classified as a combustible liquid, it should be stored in a cabinet rated for flammable materials if possible, especially in larger quantities.

Handling Procedures and Experimental Protocols

The following protocols outline detailed methodologies for key handling procedures involving this compound. These should be performed by trained personnel in a designated laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this compound to ensure appropriate PPE is selected.

-

Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.[4][8]

-

Hand Protection : Wear heavy-duty, chemically resistant gloves. Fluorinated rubber or nitrile gloves are recommended.[5][8] Do not use disposable plastic gloves.[5]

-

Skin and Body Protection : A lab coat, closed-toe shoes, and long pants are required.[8] For larger quantities or when there is a significant risk of splashing, a chemically resistant apron or coveralls should be worn.

-

Respiratory Protection : All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5][8] The sash should be kept as low as possible.

Dispensing and Transfer Protocol

This protocol details the steps for safely transferring this compound from a storage container to an experimental vessel.

-

Preparation :

-

Ensure a chemical fume hood is operational and the work area is clean and free of clutter.

-

Assemble all necessary equipment (glassware, syringes, etc.) inside the fume hood.

-

Verify that an emergency eyewash station and safety shower are accessible.

-

Have spill control materials (absorbent pads, etc.) readily available.

-

-

Procedure :

-

Don the appropriate PPE as specified in section 3.1.

-

Carefully open the this compound container, loosening the closure cautiously to release any potential pressure buildup.

-

Using a clean, dry pipette or syringe, carefully withdraw the desired amount of the liquid.

-

Dispense the liquid into the receiving vessel, avoiding splashing.

-

Immediately and securely close the this compound container.

-

Wipe down any minor drips on the exterior of the container or work surface with a disposable towel, which should then be disposed of as hazardous waste.

-

-

Post-Procedure :

-

Clean all non-disposable equipment that came into contact with the chemical.

-

Properly dispose of all contaminated disposable materials in a designated hazardous waste container.

-

Remove PPE and wash hands thoroughly with soap and water.

-

Waste Disposal

All waste materials contaminated with this compound must be treated as hazardous waste.

-

Liquid Waste : Collect in a designated, sealed, and properly labeled container for halogenated organic waste.

-

Solid Waste : Contaminated items such as gloves, absorbent pads, and disposable pipettes should be placed in a sealed plastic bag and then into a designated solid hazardous waste container.

-

Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

-

Immediate Response :

-

Alert all personnel in the immediate vicinity.

-

If the spill is large (greater than 500 ml), involves a significant release of vapor, or if there is a fire hazard, evacuate the area immediately and contact emergency services.[9]

-

For small, manageable spills, proceed with cleanup only if you are trained and have the appropriate spill kit and PPE.

-

-

Containment and Cleanup :

-

Ensure the area is well-ventilated, preferably within a fume hood.

-

Wearing the appropriate PPE (including respiratory protection if necessary), contain the spill by surrounding it with absorbent material.

-

Cover the spill with an inert absorbent material such as vermiculite, dry sand, or chemical spill pillows.[4]

-

Once the liquid is fully absorbed, use a plastic scoop to collect the material.[9] Avoid using metal tools.

-

Place the absorbed material into a sealable plastic bag or other appropriate container.[9][10]

-

-

Decontamination :

-

Reporting :

-

Report the spill to the laboratory supervisor and the relevant environmental health and safety department, following institutional procedures.

-

Hazard Summary and First Aid

-

Hazards : Causes skin and serious eye irritation.[2][8] May cause respiratory tract irritation.[4] Combustible liquid.[3][4][5]

-

First Aid :

-

Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation occurs.[3][8]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[3][4]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3][4][8] Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting.[8] Rinse mouth with water.[3][5] Seek immediate medical attention.[4]

-

Visualizations

The following diagrams illustrate key workflows for the safe handling of this compound.

Caption: Decision workflow for the proper storage of this compound upon receipt.

Caption: Step-by-step workflow for responding to a this compound spill.

References

- 1. This compound | C5H10Br2 | CID 8100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 111-24-0 [chemicalbook.com]

- 3. This compound – Palchem [palchem.com]

- 4. enhs.uark.edu [enhs.uark.edu]

- 5. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 6. scribd.com [scribd.com]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 9. ehs.utk.edu [ehs.utk.edu]

- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 11. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]

Methodological & Application

Application Notes and Protocols: The Use of 1,5-Dibromopentane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction